
4-Hydroxy-l-tryptophan
Overview
Description
4-Hydroxy-L-tryptophan (C₁₁H₁₂N₂O₃, CAS 4350-09-8) is a hydroxylated derivative of the essential amino acid L-tryptophan, featuring a hydroxyl (-OH) group at the 4-position of the indole ring (Figure 1). This compound serves as a critical biosynthetic intermediate in the production of psilocybin, a psychoactive indole alkaloid found in "magic mushrooms" (Psilocybe spp.) . Recent advancements in heterologous expression systems (e.g., Escherichia coli, Saccharomyces cerevisiae) have enabled scalable production of psilocybin from this precursor, achieving titers up to 1.16 g·L⁻¹ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-l-tryptophan can be synthesized through the hydroxylation of l-tryptophan. This process typically involves the use of tryptophan hydroxylase enzymes, which catalyze the addition of a hydroxyl group to the 4-position of the indole ring of l-tryptophan. The reaction conditions often require the presence of cofactors such as tetrahydrobiopterin and molecular oxygen .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of Escherichia coli have been developed to efficiently convert glucose to this compound using a combination of metabolic engineering and synthetic biology techniques. This method involves the construction of a cell factory capable of expressing the necessary enzymes for the biosynthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-l-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
Biochemical Properties and Mechanisms of Action
Serotonergic System Interaction
4-HTP primarily targets the serotonergic system in the brain. It is involved in the metabolic pathway where tryptophan is hydroxylated to form 5-hydroxytryptophan (5-HTP), which is then decarboxylated to produce serotonin (5-HT) . The compound’s ability to modulate serotonin levels makes it a potential therapeutic agent for mood disorders.
Metabolic Pathways
The metabolic pathway for 4-HTP involves its conversion into serotonin through enzymatic reactions influenced by monoamine oxidase (MAO). This pathway highlights its role in neurotransmitter synthesis and regulation .
Therapeutic Applications
Mood Disorders
Research indicates that 4-HTP may be effective in treating mood disorders such as depression and anxiety. Clinical studies have shown that supplementation with 4-HTP can lead to significant improvements in depressive symptoms, with some studies reporting favorable responses in over 67% of patients treated . The compound's efficacy is attributed to its role in enhancing serotonin production, which is critical for mood regulation.
Sleep Disorders
Given serotonin's involvement in sleep regulation, 4-HTP has been studied for its potential benefits in sleep disorders. Increased serotonin levels can lead to higher melatonin production, which is crucial for sleep onset and maintenance .
Weight Management
Some studies suggest that 4-HTP may aid in weight management by promoting feelings of satiety. This effect is believed to be mediated through enhanced serotonin levels, which can reduce appetite and food intake .
Case Study: Depression Treatment
In a clinical evaluation involving patients with major depressive disorder, administration of L-5-HTP (a related compound) demonstrated significant improvements in mood. Patients reported alleviation of symptoms within a week of treatment, with gastrointestinal disturbances being the primary side effects noted .
Study on Sleep Quality
A study assessing the impact of 4-HTP on sleep quality found that participants experienced improved sleep patterns and reduced insomnia symptoms after supplementation. The findings suggest that increasing serotonin through 4-HTP may enhance overall sleep quality .
Comparative Analysis with Related Compounds
Compound | Structural Features | Unique Properties |
---|---|---|
L-Tryptophan | Parent compound; contains an indole ring | Essential amino acid; precursor to serotonin |
5-Hydroxy-L-Tryptophan | Hydroxyl group at the fifth position | Directly converted into serotonin; used for mood support |
Kynurenine | Metabolite of tryptophan; lacks indole structure | Involved in immune response; linked to neurodegeneration |
Serotonin | Biogenic amine derived from 5-Hydroxy-L-Tryptophan | Key neurotransmitter affecting mood and cognition |
This table illustrates the structural differences and unique properties among these compounds, emphasizing how 4-HTP fits into the broader context of tryptophan derivatives.
Mechanism of Action
4-Hydroxy-l-tryptophan exerts its effects primarily through its conversion to serotonin, a key neurotransmitter involved in regulating mood, sleep, and other physiological functions. The conversion is catalyzed by the enzyme tryptophan hydroxylase, which adds a hydroxyl group to the 4-position of the indole ring, followed by decarboxylation to form serotonin. This pathway involves molecular targets such as serotonin receptors and transporters, which mediate the physiological effects of serotonin .
Comparison with Similar Compounds
Structurally related tryptophan derivatives differ in substituent groups and positions, leading to distinct biochemical roles, synthesis pathways, and applications. Below is a detailed comparison:
4-Hydroxy-L-Tryptophan
- Substitution : 4-OH on the indole ring.
- Key Enzymes : PsiD (decarboxylase), PsiK (kinase), PsiM (methyltransferase) .
- Biosynthetic Role : Precursor to psilocybin via sequential decarboxylation, phosphorylation, and methylation .
- Applications: Foundation for biotechnological psilocybin production .
5-Hydroxy-L-Tryptophan
- Substitution : 5-OH on the indole ring.
- Applications : Dietary supplements for mood regulation (CAS 4350-09-8 listed ambiguously in ; positional isomerism may indicate data inconsistency).
4-Chloro-L-Tryptophan
- Substitution : 4-Cl on the indole ring.
- Key Enzymes : Halogenases (e.g., TrpB variants) .
- Applications : Synthesis of bioactive molecules via biocatalytic platforms .
4-Cyanotryptophan
- Substitution : 4-CN on the indole ring.
- Key Enzymes : Engineered TrpB biocatalysts .
- Biosynthetic Role : Fluorescent probe for spectroscopy and microscopy .
- Applications : Imaging tool in biological studies .
Research Findings and Production Yields
Functional and Therapeutic Differences
- Psilocybin (Derived from this compound) : Binds to serotonin receptors (5-HT2A/2C), disrupting neurotransmission for psychedelic effects . Clinically validated for mental health therapy .
- Halo-Tryptophans (e.g., 4-Cl) : Antimicrobial and antitumor activities inferred from halogenation’s electron-withdrawing effects .
- Cyanotryptophan: Fluorescence properties enable real-time tracking of protein interactions .
Biological Activity
4-Hydroxy-L-tryptophan (4-HTP) is a naturally occurring amino acid derivative of L-tryptophan, characterized by a hydroxyl group at the fourth position of its indole ring. This modification enhances its solubility and bioavailability compared to L-tryptophan, making it an important compound in various biological processes, particularly as a precursor in the biosynthesis of serotonin, a neurotransmitter crucial for mood regulation, sleep, and appetite control.
Role in Serotonin Biosynthesis
4-HTP is primarily recognized for its role in serotonin production. As a precursor to serotonin (5-hydroxytryptamine, 5-HT), 4-HTP is converted through enzymatic reactions involving tryptophan hydroxylase (TPH) and aromatic amino acid decarboxylase (AAAD) to produce serotonin. This pathway is significant as it directly influences serotonin levels in the brain, which are implicated in mood disorders such as depression and anxiety .
The biological activity of 4-HTP involves several mechanisms:
- Serotonin Precursor : It increases serotonin synthesis, which can help alleviate symptoms of depression and anxiety.
- Neurotransmitter Regulation : By influencing serotonin levels, 4-HTP can affect other neurotransmitters and hormones, including melatonin, which regulates sleep cycles .
- Metabolic Pathways : 4-HTP is involved in various metabolic pathways that can impact immune responses and inflammatory processes .
Research Findings
Numerous studies have explored the effects of 4-HTP supplementation on mood disorders:
- A meta-analysis indicated that 4-HTP supplementation significantly improved depressive symptoms compared to placebo controls .
- Clinical trials have shown that combining 4-HTP with other treatments, such as SSRIs (selective serotonin reuptake inhibitors), can enhance therapeutic outcomes for patients with major depressive disorder .
Case Studies
- Mood Disorders : A study involving patients with treatment-resistant depression found that those receiving 4-HTP exhibited marked improvements in mood and anxiety levels compared to those receiving placebo .
- Sleep Disorders : Research has demonstrated that 4-HTP supplementation can improve sleep quality by increasing melatonin levels, particularly in individuals with insomnia .
Comparative Analysis with Other Tryptophan Derivatives
Q & A
Basic Research Questions
Q. How can researchers distinguish 4-Hydroxy-l-tryptophan from structurally similar compounds like 5-Hydroxy-l-tryptophan in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection, optimized for retention time and spectral analysis. Pair this with nuclear magnetic resonance (NMR) spectroscopy to confirm hydroxyl group positioning. For example, 5-Hydroxy-l-tryptophan exhibits distinct UV absorption peaks at 275 nm due to its indole ring substitution pattern, whereas this compound may show shifts based on solvent polarity .
Q. What are the standard protocols for synthesizing this compound in laboratory conditions?
- Methodological Answer : Enzymatic pathways using tryptophan hydroxylase or chemical synthesis via hydroxylation of l-tryptophan under controlled pH (e.g., 7.4) and temperature (37°C) are common. For fungal-derived synthesis, as seen in psilocybin production, enzymatic steps involving decarboxylation and phosphorylation can be adapted . Validate purity using thin-layer chromatography (TLC) with ≥98% purity thresholds .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated this compound) ensures precision. Calibration curves should span 0.1–100 µM, accounting for matrix effects in plasma or tissue homogenates. Pre-column derivatization with dansyl chloride enhances detection sensitivity .
Q. How does pH stability of this compound impact long-term storage in research studies?
- Methodological Answer : Store lyophilized samples at -80°C in amber vials to prevent photodegradation. In solution, maintain pH 6–7 (buffered with phosphate or Tris) to avoid auto-oxidation. Monitor degradation via HPLC every 3–6 months; discard if purity drops below 95% .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. In case of exposure, rinse with copious water (15+ minutes for eyes) and consult MSDS guidelines. Avoid inhalation by working in fume hoods; dispose of waste via incineration or approved chemical disposal routes .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported enzymatic activity data for this compound decarboxylases across studies?
- Methodological Answer : Conduct comparative assays under standardized conditions (pH 7.8, 37°C, 0.1 mM pyridoxal-5-phosphate cofactor). Account for species-specific enzyme isoforms; e.g., rat brain homogenates show divergent pH optima for 5-HTP vs. DOPA decarboxylases. Validate using microradiometric techniques to measure CO₂ release .
Q. What experimental designs mitigate confounding variables when studying this compound’s role in serotonin biosynthesis in vivo vs. in vitro?
- Methodological Answer : Use knockout models (e.g., TPH2-deficient mice) to isolate peripheral vs. central pathways. In cell cultures, supplement with l-tryptophan-free media and measure serotonin via ELISA post-4-Hydroxy-l-tryptophan administration. Control for cross-reactivity with 5-HTP metabolites .
Q. How can researchers optimize the synthesis of this compound derivatives for neuropharmacological studies?
- Methodological Answer : Employ regioselective hydroxylation using cytochrome P450 enzymes or directed evolution. For methylated derivatives, use S-adenosylmethionine (SAM)-dependent methyltransferases. Characterize products via X-ray crystallography and assess blood-brain barrier permeability using in silico models (e.g., PAMPA-BBB) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀/LC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Pre-register analysis plans to reduce bias .
Q. How does this compound modulate immune tolerance mechanisms, and what experimental models validate these interactions?
- Methodological Answer : Use IDO (indoleamine 2,3-dioxygenase)-expressing dendritic cells co-cultured with T cells. Measure tryptophan depletion via kynurenine assays and T cell proliferation via CFSE dilution. In vivo, test pregnancy models (e.g., murine allogeneic conceptus) to assess fetal rejection rates post-IDO inhibition .
Q. Data Presentation and Validation
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Table 1 : Key Analytical Parameters for this compound Quantification
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Figure 1 : Proposed Enzymatic Pathway for this compound Synthesis
![Enzymatic steps from l-tryptophan to this compound, highlighting hydroxylase and decarboxylase interactions] (Adapted from )
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLMQDRPXXYEE-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937077 | |
Record name | 4-Hydroxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-77-0, 25242-90-4 | |
Record name | 4-Hydroxy-DL-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxytryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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